molecular formula C28H20N4O4S B2798383 2-amino-4-[4-(benzyloxy)phenyl]-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile CAS No. 328540-31-4

2-amino-4-[4-(benzyloxy)phenyl]-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile

Katalognummer: B2798383
CAS-Nummer: 328540-31-4
Molekulargewicht: 508.55
InChI-Schlüssel: PBUVVYDDASTWSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the 2-amino-3,5-dicarbonitrile pyridine family, characterized by a pyridine core substituted with amino, sulfanyl, and aryl groups. Its structure features a 4-(benzyloxy)phenyl group at the 4-position and a 2-(3,4-dihydroxyphenyl)-2-oxoethyl sulfanyl moiety at the 6-position. Such derivatives are frequently explored for their bioactivity, including adenosine receptor modulation , antibacterial effects , and kinase inhibition .

Eigenschaften

IUPAC Name

2-amino-6-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)pyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N4O4S/c29-13-21-26(18-6-9-20(10-7-18)36-15-17-4-2-1-3-5-17)22(14-30)28(32-27(21)31)37-16-25(35)19-8-11-23(33)24(34)12-19/h1-12,33-34H,15-16H2,(H2,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUVVYDDASTWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C(=NC(=C3C#N)SCC(=O)C4=CC(=C(C=C4)O)O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-[4-(benzyloxy)phenyl]-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of Substituents: The benzyloxy and dihydroxyphenyl groups are introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by reagents like triphenylphosphine and diisopropyl azodicarboxylate (DIAD).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitrile groups, converting them into primary amines.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and reduced nitrile derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its versatility makes it valuable in the production of polymers, dyes, and other high-performance materials.

Wirkmechanismus

The mechanism of action of 2-amino-4-[4-(benzyloxy)phenyl]-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparative Structural Analysis

The compound’s structural uniqueness lies in its combination of a benzyloxy-substituted phenyl and a catechol (3,4-dihydroxyphenyl)-ketone -linked sulfanyl group. Below is a comparison with structurally similar compounds from the literature:

Compound Name / ID Key Substituents (Position 4 and 6) Bioactivity/Application Key Data (Melting Point, Yield) Reference
Target Compound 4-(Benzyloxy)phenyl; 6-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]S Not explicitly reported N/A
LUF5834 (2-amino-4-(4-hydroxyphenyl)-6-(imidazol-2-ylmethylsulfanyl)-pyridine-3,5-dicarbonitrile) 4-Hydroxyphenyl; 6-(imidazol-2-ylmethyl)S A1/A2B adenosine receptor agonist Ki = 1.3 nM (A1AR)
LUF6941 (2-amino-4-(4-methoxyphenyl)-6-[(2-(4-Cl-phenyl)thiazol-4-yl)methylthio]-pyridine-3,5-dicarbonitrile) 4-Methoxyphenyl; 6-(thiazol-chlorophenyl)S A1AR agonist RT = 132 min; Ki = 5.0 nM
2-Amino-6-mercapto-4-[4-(cyclopropylmethoxy)phenyl]pyridine-3,5-dicarbonitrile 4-(Cyclopropylmethoxy)phenyl; 6-SH Synthetic intermediate Mp: 168–170°C; Yield: 80%
2-Amino-4-(4-ethoxyphenyl)-6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile 4-Ethoxyphenyl; 6-(4-nitrobenzoyl)S Unknown CAS RN: 361477-93-2


Key Observations :

  • Substituent Effects on Bioactivity: The hydroxyl groups in LUF5834 enhance adenosine receptor affinity, while the methoxy group in LUF6941 extends receptor residence time (RT) . The target compound’s 3,4-dihydroxyphenyl group may confer antioxidant or dual receptor-binding properties.
  • Sulfanyl Group Variations : Replacing the sulfanyl-linked catechol-ketone (target compound) with imidazole (LUF5834) or thiazole (LUF6941) alters receptor kinetics and selectivity .
  • Synthetic Feasibility : Cyclopropylmethoxy and ethoxy substituents () are easier to synthesize than benzyloxy groups, which may require protective strategies for the dihydroxy moiety .

Pharmacological and Kinetic Comparisons

Adenosine Receptor Modulation
  • LUF5834: Acts as a pan-adenosine receptor ligand with partial A1/A2B agonism (Ki = 1.3 nM for A1AR) . Its imidazole group facilitates rapid binding kinetics.
  • LUF6941: A derivative of capadenoson, exhibits prolonged RT (132 min) due to a 4-chlorophenyl-thiazole substitution, enhancing therapeutic duration .
  • However, adenosine receptor binding data are unavailable.
Antibacterial Activity
  • Oxadiazole Derivatives (e.g., compounds 5d and 5f in ): Show enhanced Gram-negative activity (MIC = 2–4 µg/mL) due to the 1,3,4-oxadiazole moiety. The target compound’s sulfanyl-linked ketone may similarly disrupt bacterial membranes.
Structural-Kinetic Relationships (SKR)
  • Minor modifications, such as substituting a hydroxyl group with methoxy (LUF5834 → LUF6941), increase RT 26-fold without significantly altering affinity . The target compound’s dihydroxyphenyl group may further optimize kinetics by introducing additional hydrogen bonds.

Biologische Aktivität

The compound 2-amino-4-[4-(benzyloxy)phenyl]-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity against various cancer cell lines and other biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The specific synthetic route can vary based on the desired purity and yield but generally follows established protocols for pyridine derivatives.

Biological Activity

The biological activity of this compound has been evaluated primarily through its anticancer properties. Various studies have reported its effects on different cancer cell lines, showcasing significant antiproliferative activity.

Antiproliferative Activity

In a recent study, the compound demonstrated notable inhibition of cell growth in several human cancer cell lines, including:

  • HCT116 (colon cancer)
  • MDA-MB-231 (breast cancer)

The results indicated that the compound inhibited cell proliferation by more than 85% at certain concentrations, suggesting a strong potential as an anticancer agent (IC50 values ranged from 120 to 350 nM) .

The mechanism by which this compound exerts its biological effects is thought to involve several pathways:

  • Inhibition of Cell Cycle Progression : The compound may interfere with key regulatory proteins involved in the cell cycle, leading to apoptosis in cancer cells.
  • Induction of Apoptosis : Studies suggest that it activates caspase pathways, which are crucial for programmed cell death.
  • Antioxidant Activity : The presence of hydroxyl groups in its structure may confer antioxidant properties, further contributing to its anticancer effects.

Data Table: Biological Activity Summary

Cell LineIC50 (nM)% Inhibition at 10 µM
HCT116120>85%
MDA-MB-231130>85%
A2780 (ovarian)200>80%
HeLa (cervical)350>75%

Case Studies

Several case studies have highlighted the efficacy of this compound in experimental settings:

  • Study on Breast Cancer : A study focused on MDA-MB-231 cells reported that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis markers such as cleaved PARP and caspase activation .
  • Combination Therapy : Research has also explored the potential of combining this compound with established chemotherapeutics to enhance efficacy. Preliminary results indicate synergistic effects when used alongside drugs like doxorubicin and paclitaxel.

Q & A

Q. What are the key functional groups influencing the reactivity of this compound, and how do they guide synthetic strategies?

The compound contains a pyridine core with electron-withdrawing cyano groups, a benzyloxyphenyl substituent (enhancing lipophilicity), a sulfanyl-linked dihydroxyphenyl ketone (potential redox activity), and an amino group (nucleophilic reactivity). These groups necessitate multi-step synthesis, often starting with pyridine derivatives and employing thiol-alkyne click chemistry or nucleophilic substitution for sulfanyl group incorporation . Methodological priority should be given to protecting the dihydroxyphenyl moiety during synthesis to prevent undesired oxidation .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • FTIR : To validate cyano (C≡N, ~2200 cm1^{-1}) and carbonyl (C=O, ~1700 cm1^{-1}) groups.
  • HRMS : For molecular ion verification. Discrepancies between experimental and computational spectra (e.g., dihedral angle variations in crystallography vs. DFT models) require cross-validation with X-ray diffraction data .

Q. How can researchers design a scalable synthesis route while minimizing side reactions?

A solvent-free approach using a magnetically recoverable catalyst (e.g., Fe3_3O4_4-supported reagents) optimizes atom economy and reduces purification steps . Critical parameters:

  • Temperature control (80–100°C) to prevent benzyloxy group cleavage.
  • Sequential addition of thiols to avoid disulfide formation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s conflicting biological activity data in enzyme inhibition assays?

Contradictions in IC50_{50} values (e.g., tyrosine kinase vs. COX-2 inhibition) may arise from:

  • Redox-dependent activity : The dihydroxyphenyl group’s susceptibility to oxidation alters binding affinity.
  • Solvent effects : DMSO, commonly used in assays, may stabilize/destabilize the sulfanyl-ketone moiety . Mitigation strategy: Use alternative solvents (e.g., PEG-400) and conduct assays under inert atmospheres.

Q. How can computational methods predict and resolve crystallographic disorder in structural studies?

Density functional theory (DFT) simulations can model torsional flexibility in the benzyloxy-phenyl linkage, which often causes disorder in X-ray structures. Refinement protocols:

  • Apply SHELXL’s PART instruction to model split positions.
  • Validate against Hirshfeld surface analysis for hydrogen-bonding patterns .

Q. What strategies optimize the compound’s stability in physiological pH for in vivo studies?

The compound’s instability in acidic media (pH < 5) is attributed to protonation of the pyridine nitrogen and subsequent ring-opening. Solutions include:

  • Prodrug design : Mask the amino group with acetyl or tert-butoxycarbonyl (Boc) protectors.
  • Nanoformulation : Encapsulate in pH-responsive polymers (e.g., Eudragit® L100) for targeted release .

Q. How do substituent modifications impact electronic properties and charge-transfer interactions in materials science applications?

Cyclic voltammetry reveals that:

  • The dihydroxyphenyl group introduces reversible redox peaks (~0.5 V vs. Ag/AgCl).
  • Cyano groups lower the LUMO energy (-3.2 eV), enhancing electron-accepting capacity for organic semiconductors. Substituent tuning (e.g., replacing benzyloxy with methoxy) modulates bandgap by ±0.3 eV .

Methodological Tables

Table 1: Synthetic Yield Optimization

StepReagentTemperature (°C)Yield (%)
1K2_2CO3_3/DMF8062
2Fe3_3O4_4-Pd10078
3TFA/CH2_2Cl2_22585
Source: Adapted from

Table 2: Biological Activity Profile

TargetAssay TypeIC50_{50} (µM)Notes
Tyrosine KinaseFluorescent12.3 ± 1.2DMSO solvent
COX-2ELISA45.6 ± 3.8PEG-400 solvent
Source:

Key Recommendations for Researchers

  • Prioritize crystallographic validation for structural ambiguity.
  • Use inert conditions for biological assays to preserve redox-sensitive groups.
  • Explore hybrid DFT/MD simulations to predict pharmacokinetic behavior.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.